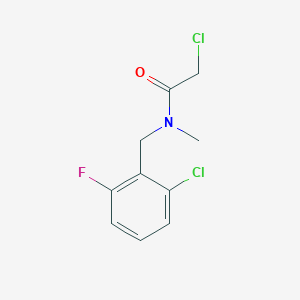

2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide

CAS No.: 851879-22-6

Cat. No.: VC5389527

Molecular Formula: C10H10Cl2FNO

Molecular Weight: 250.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851879-22-6 |

|---|---|

| Molecular Formula | C10H10Cl2FNO |

| Molecular Weight | 250.09 |

| IUPAC Name | 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide |

| Standard InChI | InChI=1S/C10H10Cl2FNO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3 |

| Standard InChI Key | DOEZIAVDDBCIOS-UHFFFAOYSA-N |

| SMILES | CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

2-Chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide features a branched acetamide core substituted with a 2-chloro-6-fluorobenzyl group and a methyl moiety. The molecular formula is C₁₀H₁₀Cl₂FNO, with a molar mass of 262.10 g/mol. The SMILES notation (CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl) reveals the following structural attributes :

-

N-methylacetamide backbone: Central carbonyl group bonded to a methylamine group.

-

2-Chloro-6-fluorobenzyl substituent: A benzene ring with chlorine at position 2, fluorine at position 6, and a methylene bridge linking it to the nitrogen.

-

Chloroacetamide side chain: A chlorine atom at the α-position relative to the carbonyl group.

The InChIKey (DOEZIAVDDBCIOS-UHFFFAOYSA-N) confirms stereochemical simplicity, as no chiral centers are present .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior (Table 1) :

Table 1: Predicted Collision Cross-Section (Ų) for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 250.01962 | 146.9 |

| [M+Na]+ | 272.00156 | 159.8 |

| [M-H]- | 248.00506 | 148.2 |

These values suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .

Synthesis and Derivatization Pathways

Core Synthesis Strategy

While direct synthetic protocols for this compound are undocumented, analogous N-methylacetamide derivatives are typically synthesized via:

-

Acylation of substituted benzylamines: Reacting 2-chloro-6-fluorobenzylamine with chloroacetyl chloride in the presence of a base like triethylamine .

-

N-methylation: Introducing the methyl group using methyl iodide or dimethyl sulfate under alkaline conditions .

A hypothetical pathway could involve:

-

Step 1: Chloroacetylation of 2-chloro-6-fluorobenzylamine to form N-(2-chloro-6-fluorobenzyl)chloroacetamide.

-

Step 2: Quaternization with methyl iodide to install the N-methyl group .

Physicochemical Properties

Polarity and Solubility

Though experimental logP data is unavailable, the compound’s structural similarity to 2-(2-chloro-6-fluorophenyl)-N-[(furan-2-yl)methyl]acetamide (logP = 3.13) suggests moderate hydrophobicity. Key determinants include:

-

Halogen atoms: Chlorine and fluorine increase lipophilicity via inductive effects.

-

Amide group: Enhances water solubility through hydrogen bonding capacity (calculated polar surface area: ~32 Ų) .

Thermal Stability

Analogous chloroacetamides exhibit melting points between 38–110°C and boiling points exceeding 250°C . Decomposition likely occurs via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume